molecular formula C13H14N4O2 B11046474 5'-Amino-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6-octahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile

5'-Amino-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6-octahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile

Cat. No.: B11046474
M. Wt: 258.28 g/mol
InChI Key: NJCVMGHUMAVNLC-UHFFFAOYSA-N
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Description

5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyrrole ring, making it a significant molecule in the field of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile typically involves multi-step reactions. One common method involves the condensation of an indole derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can also help in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Indole derivatives: These compounds share the indole ring structure and have similar chemical properties.

    Pyrrole derivatives: These compounds share the pyrrole ring structure and can undergo similar chemical reactions.

Uniqueness

What sets 5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile apart is its unique spiro structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2'-amino-3a-methyl-2,5'-dioxospiro[1,4,5,6-tetrahydroindole-3,4'-1H-pyrrole]-3'-carbonitrile

InChI

InChI=1S/C13H14N4O2/c1-12-5-3-2-4-8(12)16-10(18)13(12)7(6-14)9(15)17-11(13)19/h4H,2-3,5,15H2,1H3,(H,16,18)(H,17,19)

InChI Key

NJCVMGHUMAVNLC-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1NC(=O)C23C(=C(NC3=O)N)C#N

Origin of Product

United States

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